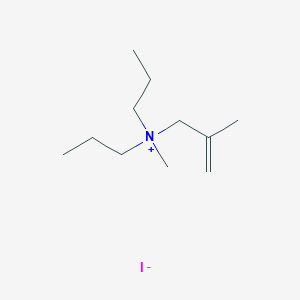![molecular formula C47H80O2 B14514865 4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 62747-48-2](/img/structure/B14514865.png)
4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]: is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic groups connected by a propane-2,2-diyl bridge, with each phenolic group further substituted by two 2,4,4-trimethylpentan-2-yl groups. It is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] typically involves the condensation of phenolic compounds with appropriate alkylating agents. One common method involves the reaction of 2,6-bis(2,4,4-trimethylpentan-2-yl)phenol with propane-2,2-diyl dichloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
科学研究应用
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is utilized in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] involves its interaction with molecular targets through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The compound’s bulky substituents provide steric hindrance, influencing its reactivity and interaction with other molecules. Pathways involved may include antioxidant mechanisms and inhibition of oxidative stress-related processes.
相似化合物的比较
Similar Compounds
4,4’-Isopropylidenediphenol (Bisphenol A): Similar in structure but lacks the bulky alkyl substituents.
4,4’-Propane-2,2-diylbis(2,6-dimethylphenol): Similar core structure but with smaller alkyl groups.
2,2-Bis(4-hydroxycyclohexyl)propane: Contains cyclohexyl groups instead of alkyl chains.
Uniqueness
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is unique due to its large and bulky alkyl substituents, which provide enhanced stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials with long-term durability.
属性
CAS 编号 |
62747-48-2 |
|---|---|
分子式 |
C47H80O2 |
分子量 |
677.1 g/mol |
IUPAC 名称 |
4-[2-[4-hydroxy-3,5-bis(2,4,4-trimethylpentan-2-yl)phenyl]propan-2-yl]-2,6-bis(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C47H80O2/c1-39(2,3)27-43(13,14)33-23-31(24-34(37(33)48)44(15,16)28-40(4,5)6)47(21,22)32-25-35(45(17,18)29-41(7,8)9)38(49)36(26-32)46(19,20)30-42(10,11)12/h23-26,48-49H,27-30H2,1-22H3 |
InChI 键 |
KGGBKTOGXIJNCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C2=CC(=C(C(=C2)C(C)(C)CC(C)(C)C)O)C(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)






![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)

